molecular formula C83H125N27O27S5 B612399 Rdxccyhptc nmsnpqic CAS No. 170663-33-9

Rdxccyhptc nmsnpqic

Cat. No.: B612399
CAS No.: 170663-33-9
M. Wt: 2093.4
InChI Key: ZUOKYBVKCMQKIN-MLWUHNSQSA-N
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Description

α-Conotoxin EI is a selective antagonist of neuromuscular nicotinic receptors α1β1γδ.

Scientific Research Applications

NMR Techniques in Biomolecular Studies

  • Residual Dipolar Couplings (RDCs) in NMR Structure Analysis : RDCs have become crucial in studying macromolecular structures and functions in a solution environment. These couplings provide long-range orientational information, complementary to the local-distance restraints offered by NOEs, and are increasingly used in novel applications in structural biology (Lipsitz & Tjandra, 2004).
  • Dynamic Nuclear Hyperpolarization in Liquids : This technique, including methods like dynamic nuclear polarization (DNP), enhances the sensitivity of NMR by several orders of magnitude, broadening its application in chemistry, biochemistry, and medicine (Günther, 2013).
  • 15N Chemical Shift Anisotropy in Protein Structure Refinement : This research presents new methods for aligning proteins in NMR studies to measure 15N chemical shift anisotropy, providing additional structural information for protein analysis (Lipsitz & Tjandra, 2003).

Applications in Environmental and Security Screening

  • Detection of Cyclotrimethylenetrinitramine (RDX) using Surface-Enhanced Raman Spectroscopy : This study reports on using Raman spectroscopy to detect traces of RDX, an explosive compound, in environmental samples, demonstrating its potential in rapid, in-situ field screening for energetics detection (Hatab et al., 2010).

Research in Sample Preparation and Analysis

  • Sample Preparation Method for Bio-Samples at NMCC : This research at the Nishina Memorial Cyclotron Center (NMCC) focuses on the analysis of bio-samples like medical samples and environmental samples using PIXE analysis, which is important for PET in nuclear medicine (Futatsugawa et al., 1993).

Structural Analysis and Dynamics

  • Residual Dipolar Couplings in Biomolecular Structure Determination : This paper discusses the expanding use of RDCs in analyzing biomolecular structures and dynamics, particularly in proteins and nucleic acids, contributing significantly to biochemistry and structural biology (Prestegard et al., 2004).

Properties

IUPAC Name

3-[(2-amino-5-carbamimidamidopentanoyl)amino]-4-[2-[[21,30-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-butan-2-yl-6-carbamoyl-36-(1-hydroxyethyl)-24-(hydroxymethyl)-48-[(4-hydroxyphenyl)methyl]-45-(1H-imidazol-4-ylmethyl)-27-(2-methylsulfanylethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C83H125N27O27S5/c1-5-37(2)63-78(133)102-52(65(88)120)32-139-140-33-53-72(127)96-46(23-39-12-14-41(113)15-13-39)69(124)99-48(24-40-29-91-36-93-40)80(135)109-21-8-11-57(109)76(131)107-64(38(3)112)79(134)105-55(35-142-141-34-54(74(129)103-53)104-77(132)58-25-42(114)30-110(58)82(137)50(28-62(118)119)98-66(121)43(84)9-6-19-92-83(89)90)73(128)97-47(26-60(86)116)70(125)94-45(18-22-138-4)67(122)101-51(31-111)71(126)100-49(27-61(87)117)81(136)108-20-7-10-56(108)75(130)95-44(68(123)106-63)16-17-59(85)115/h12-15,29,36-38,42-58,63-64,111-114H,5-11,16-28,30-35,84H2,1-4H3,(H2,85,115)(H2,86,116)(H2,87,117)(H2,88,120)(H,91,93)(H,94,125)(H,95,130)(H,96,127)(H,97,128)(H,98,121)(H,99,124)(H,100,126)(H,101,122)(H,102,133)(H,103,129)(H,104,132)(H,105,134)(H,106,123)(H,107,131)(H,118,119)(H4,89,90,92)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOKYBVKCMQKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)C4CC(CN4C(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)N1)CCC(=O)N)CC(=O)N)CO)CCSC)CC(=O)N)C(C)O)CC6=CNC=N6)CC7=CC=C(C=C7)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C83H125N27O27S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2093.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170663-33-9
Record name Not known
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